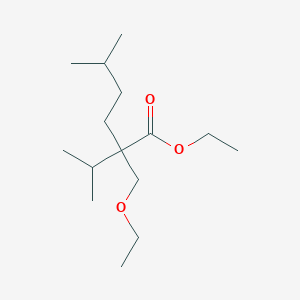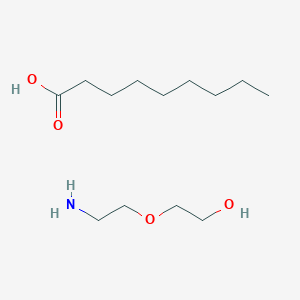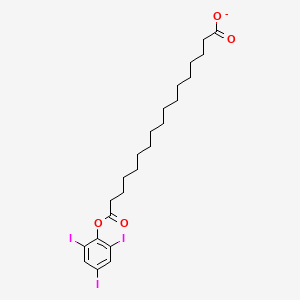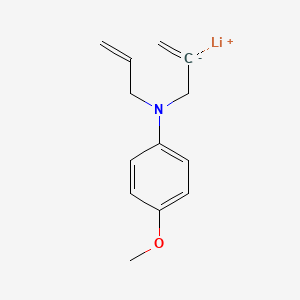
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline is a chemical compound with the molecular formula C13H16LiNO. It is known for its unique structure, which includes a lithium atom, a methoxy group, and two prop-2-enyl groups attached to an aniline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline typically involves the reaction of 4-methoxyaniline with prop-2-enyl bromide in the presence of a base such as sodium hydride. The resulting intermediate is then treated with lithium to form the final compound. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline include:
- Lithium;4-methoxy-N,N-bis(prop-2-enyl)aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-ethyl-aniline
- Lithium;4-methoxy-N-prop-2-enyl-N-methyl-aniline
Uniqueness
This compound is unique due to its specific combination of functional groups and its lithium atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
190277-32-8 |
|---|---|
Fórmula molecular |
C13H16LiNO |
Peso molecular |
209.2 g/mol |
Nombre IUPAC |
lithium;4-methoxy-N-prop-2-enyl-N-prop-2-enylaniline |
InChI |
InChI=1S/C13H16NO.Li/c1-4-10-14(11-5-2)12-6-8-13(15-3)9-7-12;/h4,6-9H,1-2,10-11H2,3H3;/q-1;+1 |
Clave InChI |
QKNJCQSJUNZKJG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].COC1=CC=C(C=C1)N(CC=C)C[C-]=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


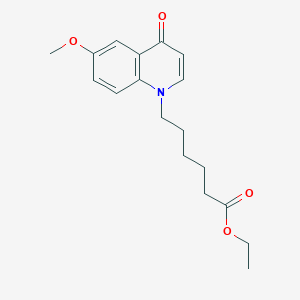
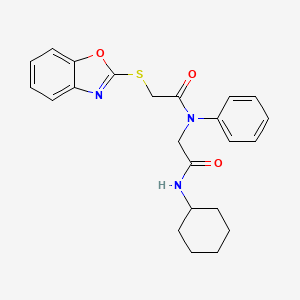
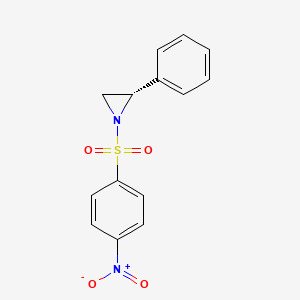
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
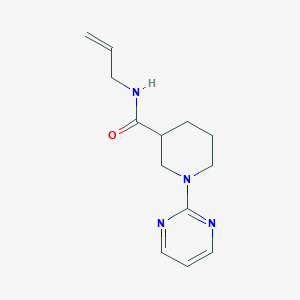
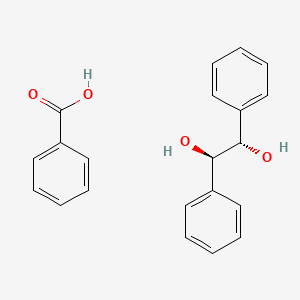
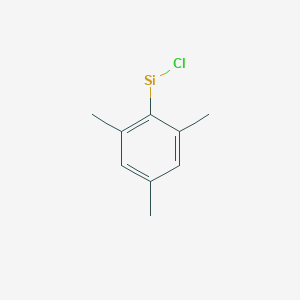

![4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine](/img/structure/B12575899.png)

